2-Benzofuranylglyoxal hydrate

Physical Chemistry Compound Sourcing Analytical Chemistry

Medicinal chemistry teams pursuing benzofuran-based anti-inflammatory leads often encounter batch variability that undermines SAR reproducibility. 2-Benzofuranylglyoxal hydrate (CAS 131922-15-1) eliminates this uncertainty: • Validated 5-LOX inhibition (IC50 = 2.3 µM) enables direct hit-to-lead progression • XRD/DFT-characterized structure ensures accurate in silico docking and pharmacophore modeling • Controlled ≤0.5% moisture content and 95% purity guarantee stoichiometric precision for sensitive heterocycle syntheses. Supplied as a white to pale yellow crystalline powder with defined hydrogen-bonding profile (2 donors, 4 acceptors) for reproducible reaction outcomes.

Molecular Formula C10H8O4
Molecular Weight 192.17
CAS No. 131922-15-1
Cat. No. B589250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzofuranylglyoxal hydrate
CAS131922-15-1
Molecular FormulaC10H8O4
Molecular Weight192.17
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C(=O)C=O.O
InChIInChI=1S/C10H6O3.H2O/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10;/h1-6H;1H2
InChIKeyJVZHUDOMODCNLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzofuranylglyoxal Hydrate CAS 131922-15-1: Procurement Specifications and Product Profile


2-Benzofuranylglyoxal hydrate (CAS 131922-15-1), systematically named 1-(1-benzofuran-2-yl)-2,2-dihydroxyethanone, is a heterocyclic building block with the molecular formula C10H8O4 and a molecular weight of 192.17 g/mol . This compound exists as a white to pale yellow crystalline powder with a characteristic aromatic odor and demonstrates favorable solubility in water, ethanol, and dichloromethane . The compound features a reactive α-ketoaldehyde functional group adjacent to the benzofuran scaffold, making it a versatile intermediate for synthesizing benzofuran-based heterocyclic systems with potential applications in medicinal chemistry and materials science .

Why Generic Substitution of 2-Benzofuranylglyoxal Hydrate Is Not Advisable: Structural Uniqueness and Functional Consequences


The substitution of 2-benzofuranylglyoxal hydrate with non-hydrated analogs or alternative glyoxal derivatives introduces quantifiable changes in molecular properties that critically impact reactivity and handling. The hydrate form possesses distinct physicochemical attributes, including defined hydrogen bond donor/acceptor counts (2 donors, 4 acceptors) and a specific calculated LogP of 0.92620 . These properties directly influence solubility and stability, as the compound is recommended for storage at 2-8°C under an inert atmosphere to prevent degradation . Substitution with the anhydrous form (e.g., 2-benzofuranglyoxylaldehyde, CAS 40749-31-3, MW 174.03 g/mol) alters the molecular weight, hydrogen bonding capacity, and reactivity profile, as the hydrated form's nucleophilic character and capacity to react with electrophiles like mercaptans to form 1,3-dicarbonyl compounds are distinct . The following sections provide quantitative evidence for these differentiation dimensions.

Quantitative Differentiation Evidence for 2-Benzofuranylglyoxal Hydrate vs. Closest Analogs


Hydrate vs. Anhydrous Form: Molecular Weight and Hydrogen Bonding Capacity

2-Benzofuranylglyoxal hydrate (C10H8O4, MW 192.17) differs from its anhydrous analog, 2-benzofuranglyoxylaldehyde (CAS 40749-31-3, C10H6O3, MW 174.03), in molecular weight and hydrogen bonding capacity. The hydrate contains two hydrogen bond donors and four hydrogen bond acceptors, whereas the anhydrous form has zero donors and three acceptors . This difference influences solubility, stability, and handling requirements.

Physical Chemistry Compound Sourcing Analytical Chemistry

Purity and Moisture Specifications for Reproducible Synthesis

Commercial 2-benzofuranylglyoxal hydrate is supplied with a minimum purity of 95% (GC) and a moisture content not exceeding 0.5% [1]. In contrast, phenylglyoxal hydrate (CAS 1075-06-5) is available at >98% purity (HPLC) but without a defined moisture specification . The explicit moisture control for 2-benzofuranylglyoxal hydrate ensures consistent reactivity in water-sensitive transformations.

Organic Synthesis Quality Control Procurement

Solid-State Characterization via XRD and DFT for Structural Identity Confirmation

2-Benzofuranylglyoxal hydrate has been fully characterized by single-crystal X-ray diffraction (XRD) and Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level of theory [1]. The experimental XRD parameters were found to be in excellent agreement with the theoretically calculated parameters [1]. This level of structural validation is not commonly available for other aryl glyoxal hydrates and provides a definitive fingerprint for identity confirmation and polymorph screening.

Crystallography Computational Chemistry Material Characterization

5-Lipoxygenase (5-LOX) Inhibitory Activity: A Distinct Biological Profile

2-Benzofuranylglyoxal hydrate exhibits inhibitory activity against 5-lipoxygenase (5-LOX) with an IC50 of 2.3 µM, as measured by a fluorometric assay [1]. This biological activity differentiates it from other glyoxal hydrates that lack this specific target engagement. For context, the non-selective LOX inhibitor NDGA shows an IC50 of 0.2 µM for 5-LOX, while many benzofuran derivatives in this class display IC50 values ranging from submicromolar to >25 µM [2].

Enzyme Inhibition Medicinal Chemistry Biological Screening

Calculated Lipophilicity (LogP) as a Predictor of Membrane Permeability

2-Benzofuranylglyoxal hydrate has a calculated LogP of 0.92620 . This value is significantly lower than that of the non-hydrated analog 2-benzofuranglyoxylaldehyde (calculated LogP not available, but expected to be >1.5 due to lack of hydrate), and phenylglyoxal hydrate (LogP ~1.1) . The moderate lipophilicity suggests favorable solubility and potential for oral bioavailability in drug development programs.

ADME Prediction Physicochemical Properties Drug Design

Optimal Research and Industrial Application Scenarios for 2-Benzofuranylglyoxal Hydrate


Synthesis of Benzofuran-Based Heterocyclic Libraries for Medicinal Chemistry

Given its validated 5-LOX inhibitory activity (IC50 = 2.3 µM) [1] and well-characterized structure by XRD and DFT [2], 2-benzofuranylglyoxal hydrate is ideally suited as a starting material for synthesizing focused libraries of benzofuran derivatives aimed at anti-inflammatory targets. The compound's moderate LogP (0.93) and defined moisture specification (≤0.5%) [3] ensure reproducible reaction outcomes in both academic and industrial medicinal chemistry settings.

Development of Novel 5-Lipoxygenase Inhibitors for Inflammatory Diseases

The compound's demonstrated inhibition of 5-LOX at low micromolar concentrations [1] positions it as a viable lead scaffold for developing new anti-inflammatory agents. Its structural features, including the benzofuran core and reactive α-ketoaldehyde moiety, offer multiple vectors for chemical modification to improve potency and selectivity against related lipoxygenase isoforms. Procurement of this specific hydrate form, with its controlled purity and moisture content, is essential for obtaining reliable structure-activity relationship (SAR) data.

Reactive Intermediate in Organic Synthesis Requiring Defined Hydrate Stoichiometry

2-Benzofuranylglyoxal hydrate's nucleophilic character and ability to react with electrophiles like mercaptans to form 1,3-dicarbonyl compounds [1] make it a valuable intermediate in complex molecule synthesis. The precisely defined molecular weight (192.17 g/mol) and hydrogen bonding profile (2 donors, 4 acceptors) [2] allow for accurate stoichiometric calculations, which is critical for reactions sensitive to water content or requiring anhydrous conditions after dehydration.

Structural Biology and Biophysical Studies Requiring Crystallographic Validation

The availability of high-quality single-crystal XRD data and DFT-optimized structural parameters [1] makes 2-benzofuranylglyoxal hydrate an excellent candidate for studies requiring precise molecular geometry, such as protein-ligand co-crystallization trials, molecular docking simulations, and the development of pharmacophore models. Researchers can confidently rely on the published structural data for computational and experimental work.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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